5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVVOJZLKYEREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis Applications
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various reactions, including:
- Reagents in Organic Reactions : The compound acts as a reagent in several organic transformations, facilitating the synthesis of derivatives with enhanced biological activity.
- Synthesis of Pyrazole Derivatives : It is employed in generating novel pyrazole amide derivatives, which have shown promising activity against pathogens like the Tobacco Mosaic Virus (TMV) .
Biological Applications
The compound's biological applications are diverse, particularly in pharmacological research:
- Enzyme Inhibition Studies : It is used to investigate the inhibition of specific enzymes, contributing to understanding metabolic pathways and potential therapeutic targets .
- Neuroprotective Studies : Research indicates that pyrazole derivatives can exhibit neuroprotective effects, suggesting their potential use in treating neurodegenerative disorders .
Case Study: Neuroprotective Effects
A study screened a library of pharmacologically active compounds, revealing that certain pyrazole derivatives exhibited neuroprotective activity in ischemic stroke models. These compounds were found to reduce neuronal damage significantly when administered post-injury .
Industrial Applications
In industrial settings, this compound is involved in:
- Agrochemical Production : The compound is utilized in synthesizing agrochemicals, contributing to crop protection and pest management strategies.
- Dyes and Pigments : Its unique chemical properties allow its use in producing various dyes and pigments for industrial applications .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and fluorine substitutions enhance reactivity | Neuroprotective, enzyme inhibitor |
| This compound-4-carbaldehyde | Contains an aldehyde functional group | Antiviral activity against TMV |
| This compound-4-nitrile | Nitrile group adds to molecular diversity | Potential anti-cancer properties |
Mechanism of Action
The mechanism of action of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation and Crystal Packing
Key Compounds for Comparison :
Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
Compound 3h: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide .
Structural Insights :
- Halogen Substitution: Compounds 4 (Cl) and 5 (F) are isostructural, with nearly identical crystal packing despite halogen differences. The chloro and fluoro substituents induce minor adjustments in intermolecular distances but preserve overall molecular conformation .
- Planarity vs. Distortion : The 4-fluorophenyl group in the target compound adopts a perpendicular orientation relative to the pyrazole plane, a feature also observed in related compounds. This distortion arises from steric interactions between substituents .
- Functional Group Influence : Compound 3h includes a carboxamide group, enhancing hydrogen-bonding capacity compared to the target compound’s methyl group. This difference likely impacts solubility and biological target interactions .
Table 1: Substituent and Physicochemical Comparison
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: The target compound’s 4-fluorophenyl group is electron-withdrawing, while its methyl group is electron-donating. This balance influences charge distribution and reactivity.
Biological Activity
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which is characterized by a five-membered ring containing two nitrogen atoms. This specific compound has garnered attention due to its diverse biological activities, particularly in pharmacology. Its structural features, including a chloro group at the 5-position and a fluorophenyl group at the 1-position, suggest potential for significant pharmacological effects.
Molecular Characteristics
- Molecular Formula : CHClF N
- Molecular Weight : 238.65 g/mol
Anti-inflammatory Properties
This compound has been studied for its potential as an anti-inflammatory agent . Research indicates that it effectively inhibits specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) isozymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .
Table 1: Summary of Anti-inflammatory Activity
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa, with certain derivatives exhibiting enhanced activity due to structural modifications .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including our compound of interest:
- Anticancer Activity : In vitro studies have shown that pyrazole derivatives can inhibit tumor growth, with some compounds displaying IC50 values comparable to established anticancer drugs like erlotinib .
- Enzyme Inhibition : Research has indicated that this compound may act as a monoamine oxidase B (MAO-B) inhibitor, which is significant for treating neurological disorders .
- Analgesic Properties : Some derivatives have been tested for analgesic effects in animal models, showing potential in blocking pain pathways without direct analgesic activity .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of COX enzymes leading to decreased production of inflammatory mediators.
- Interaction with various biological receptors and enzymes, suggesting a multifaceted approach to its pharmacological profile.
Q & A
Q. What synthetic routes are commonly employed to prepare 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole?
The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of the pyrazole core under controlled conditions. For example, 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde was prepared by reacting 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole with POCl₃ and DMF at reflux, followed by purification via column chromatography . Key parameters include reaction time (10–12 hours) and solvent selection (diethyl ether/hexane for crystallization).
Q. What analytical techniques are critical for characterizing this pyrazole derivative?
Structural elucidation requires:
Q. How is the compound’s biological activity initially screened?
Early-stage pharmacological evaluation often uses:
- Maximal electroshock (MES) assays to assess anticonvulsant potential .
- Subcutaneous pentylenetetrazol (scPTZ) tests for seizure inhibition .
Dosages are typically administered intraperitoneally (30–100 mg/kg) in rodent models, with activity correlated to electron-withdrawing substituents like chlorine and fluorine .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or carboxaldehyde groups) impact biological activity?
Introducing electron-deficient groups (e.g., trifluoromethyl) enhances metabolic stability and receptor binding. For instance, 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde exhibits improved lipophilicity (logP ~2.8), facilitating blood-brain barrier penetration in CNS-targeted therapies . Computational studies (e.g., molecular docking) reveal that substituents at the 4-position influence interactions with γ-aminobutyric acid (GABA) receptors .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in anticonvulsant efficacy across studies may arise from:
- Varied substituent patterns : For example, 4-fluorophenyl vs. 4-methoxyphenyl groups alter steric hindrance and H-bonding capacity .
- Species-specific metabolism : Rodent vs. human cytochrome P450 isoforms differentially metabolize halogenated pyrazoles .
Resolution requires cross-validation using in vitro microsomal assays and crystallographic data to correlate structure-activity relationships (SAR) .
Q. What advanced spectroscopic methods are used to study tautomerism in pyrazole derivatives?
-NMR and X-ray crystallography are pivotal:
- -NMR : Detects tautomeric shifts (e.g., δ -75.4 ppm for N-methyl groups) .
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., Jahn-Teller distortions in the pyrazole ring) .
These methods confirm the dominant tautomer in solution vs. solid state, critical for drug design .
Q. How can computational modeling optimize this compound for specific targets (e.g., carbonic anhydrase inhibitors)?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes like carbonic anhydrase IX (CAH9_HUMAN) .
- DFT calculations : B3LYP/6-31G* basis sets analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
For example, the 4-fluorophenyl group’s electrostatic potential aligns with CA IX’s hydrophobic active site .
Methodological Challenges
Q. What are the key pitfalls in synthesizing halogenated pyrazoles, and how are they mitigated?
Common issues include:
- Regioselectivity : Competing reactions at C-3 vs. C-5 positions. Use directing groups (e.g., methyl at C-3) to control substitution .
- Halogen exchange : Unwanted displacement of chlorine by fluorine. Employ dry DMF and low temperatures (<0°C) during formylation .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves polar byproducts .
Q. How are stability and degradation profiles assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
